molecular formula C24H23N3O2 B12122492 N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

Cat. No.: B12122492
M. Wt: 385.5 g/mol
InChI Key: NUQYFXGLQGJEMY-UHFFFAOYSA-N
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Description

N-(2-Benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a benzimidazole-based acetamide derivative characterized by:

  • Benzimidazole core: A bicyclic aromatic heterocycle with two nitrogen atoms, known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
  • Ethyl linker: Connects the benzimidazole to the acetamide group, providing conformational flexibility.
  • Phenoxyacetamide moiety: Features a 4-(4-methylphenyl)phenoxy substituent, which may enhance lipophilicity and influence target binding .

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(4-methylphenyl)phenoxy]acetamide

InChI

InChI=1S/C24H23N3O2/c1-17-6-8-18(9-7-17)19-10-12-20(13-11-19)29-16-24(28)25-15-14-23-26-21-4-2-3-5-22(21)27-23/h2-13H,14-16H2,1H3,(H,25,28)(H,26,27)

InChI Key

NUQYFXGLQGJEMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Biological Activity

N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a phenoxyacetamide backbone, with a molecular formula of C25H25N3O2C_{25}H_{25}N_{3}O_{2} and a molecular weight of approximately 399.49 g/mol . The structural characteristics contribute to its biological activity, particularly in targeting various cellular mechanisms.

Preliminary studies indicate that this compound may interact with biological macromolecules, influencing cell signaling pathways involved in cell proliferation and apoptosis . The compound's functional groups facilitate nucleophilic substitution and electrophilic aromatic substitution, enhancing its reactivity .

Potential Biological Targets

  • Cell Signaling Proteins : The compound may bind to specific proteins that regulate cellular functions.
  • Inflammatory Pathways : Its structure suggests potential anti-inflammatory properties, similar to other benzimidazole derivatives .
  • Cancer Cell Lines : Initial findings suggest activity against various cancer cell lines, indicating potential as an anticancer agent .

Biological Activity Overview

Research indicates that compounds containing benzimidazole derivatives often exhibit a range of biological activities, including:

  • Anticancer : Targeting cancer cell proliferation.
  • Anti-inflammatory : Modulating inflammatory responses.
  • Antiparasitic : Effective against certain parasitic infections.

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-benzimidazol-2-ylethyl-4-methylphenylacetamideContains benzimidazole and acetamide groupsPotential anti-cancer activity
N-(1H-benzimidazol-2-yl)-N'-(4-methylphenyl)ureaUrea instead of acetamideAntiproliferative effects
2-[4-(trifluoromethyl)phenoxy]-N-(benzimidazol-1-yl)acetamideContains trifluoromethyl groupAntimicrobial properties

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of benzimidazole derivatives on several cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values ranging from 0.69 to 22 mM, suggesting significant antiproliferative effects .
  • Anti-inflammatory Effects : Research has demonstrated that certain benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that this compound may possess similar inhibitory capabilities .
  • Mechanistic Studies : Further investigations using techniques like surface plasmon resonance could elucidate the binding interactions between this compound and target proteins involved in cell signaling pathways .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide. The benzimidazole scaffold is recognized for its ability to inhibit various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against colorectal carcinoma cells (HCT116) and other cancer types. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens. Research indicates that benzimidazole derivatives possess significant antimicrobial properties, making them candidates for further development as antibiotics. Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Drug Development

This compound is under investigation for its potential use in drug formulations targeting various diseases. Its ability to act on multiple biological pathways makes it a versatile candidate for developing new therapeutic agents:

  • Anticancer Drugs : Due to its cytotoxic effects on cancer cells, it may be developed as an adjunct therapy in cancer treatment.
  • Antimicrobial Agents : Given its promising antimicrobial activity, it could serve as a basis for new antibiotics or antifungal medications.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to disease processes, such as dihydrofolate reductase in microbial infections .

Synthesis and Evaluation

Several studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:

  • Anticancer Studies : Compounds derived from this structure were tested against various cancer cell lines, showing IC50 values that indicate potent anticancer activity compared to standard treatments like 5-Fluorouracil (5-FU) .
  • Antimicrobial Screening : Research has demonstrated that certain derivatives exhibit Minimum Inhibitory Concentration (MIC) values in the micromolar range against pathogenic strains, indicating their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Benzimidazole + acetamide - 4-(4-Methylphenyl)phenoxy
- Ethyl linker
Not explicitly reported
3‑(2‑(1H‑Benzimidazol-2-ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) Benzimidazole + thioacetamide - 2,4-Dinitrophenyl
- Thioether linkage
Antimicrobial, anticancer
N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-sulfinylbenzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae) Benzimidazole + sulfonyl - Sulfonyl group
- Methoxy substituent
Not explicitly reported (high yield: 73%)
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Phenylacetamide - 4-Bromophenyl
- 2-Methoxyphenyl
Structural mimic of benzylpenicillin
2-(2-Methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide (O8B) Benzotriazole + acetamide - Benzotriazole core
- 4-Methylphenyl
Not explicitly reported
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide Benzothiazole + acetamide - Benzothiazole core
- Ethenyl linker
Not explicitly reported

Key Structural and Functional Insights

Core Heterocycle Influence: Benzimidazole vs. Sulfonyl/Sulfinyl Groups: Compounds like 3ae and 3ag () incorporate sulfonyl groups, which may improve solubility or metabolic stability compared to the target compound’s methylphenoxy group .

Substituent Effects: Electron-Withdrawing Groups: W1 (2,4-dinitrophenyl) exhibits antimicrobial activity, likely due to electron-withdrawing nitro groups enhancing reactivity . The target compound’s methyl group is electron-donating, which may reduce electrophilicity but improve membrane permeability. Phenoxy Variations: The 4-(4-methylphenyl)phenoxy group in the target compound contrasts with dichlorophenyl () or methoxyphenyl () substituents, impacting steric bulk and hydrophobic interactions .

Synthetic Yields and Methods: High yields (>70%) are common for benzimidazole derivatives using ethanol recrystallization or dichloromethane extraction (e.g., ) . The target compound’s synthesis likely follows analogous routes, but substituent complexity may affect efficiency.

Q & A

Q. What experimental evidence supports the role of the oxadiazole ring in target engagement?

  • Methodology :
  • Competitive Binding Assays : Use fluorescent probes (e.g., TNP-ATP) to measure displacement in the presence of analogs lacking oxadiazole .
  • Mutagenesis Studies : Introduce point mutations in the target protein’s active site to disrupt hydrogen bonding with oxadiazole .

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